2-(tert-butylaMino)sulfonyl-phenylboronic acid pinacol ester
Overview
Description
2-(tert-Butylamino)sulfonyl-phenylboronic acid pinacol ester is a boronic acid derivative with the molecular formula C10H16BNO4S. It is a valuable compound in organic synthesis, particularly in the field of medicinal chemistry and material science. The compound is known for its stability and reactivity, making it a useful intermediate in various chemical reactions.
Mechanism of Action
Target of Action
Boronic acids and their derivatives are often used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions .
Mode of Action
The compound’s mode of action is likely related to its role in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic acid or its derivative acts as a nucleophile, transferring an organic group from boron to palladium . This is followed by a reductive elimination step that forms a new carbon-carbon bond .
Biochemical Pathways
The suzuki-miyaura cross-coupling reaction, in which this compound may participate, is a key process in the synthesis of various biologically active compounds, including pharmaceuticals .
Result of Action
As a reagent in Suzuki-Miyaura cross-coupling reactions, its primary role would be in the formation of new carbon-carbon bonds, facilitating the synthesis of complex organic molecules .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of chemical compounds. For instance, the rate of hydrolysis of phenylboronic pinacol esters, which are structurally similar to the compound , is known to be strongly influenced by pH . Therefore, the compound’s action and stability could potentially be affected by factors such as pH, temperature, and the presence of other chemical species.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butylamino)sulfonyl-phenylboronic acid pinacol ester typically involves the reaction of 2-(tert-Butylamino)sulfonyl-phenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction is usually carried out under mild conditions to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to consistent product quality and higher efficiency. The use of automated systems also reduces the risk of human error and enhances safety during production .
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butylamino)sulfonyl-phenylboronic acid pinacol ester undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction in organic synthesis, where the compound reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product .
Major Products
The major products formed from these reactions include various substituted phenylboronic acids, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
2-(tert-Butylamino)sulfonyl-phenylboronic acid pinacol ester has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of various drug candidates, particularly those targeting cancer and inflammatory diseases.
Material Science: The compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its ability to form stable boron-carbon bonds.
Biological Research: It is used as a tool in the study of enzyme mechanisms and protein-ligand interactions.
Industrial Applications: The compound is used in the production of fine chemicals and as a catalyst in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(tert-Butylcarbonylamino)phenylboronic acid
- 4-(tert-Butoxycarbonylaminomethyl)phenylboronic acid
- 2-(tert-Butoxycarbonylaminomethyl)phenylboronic acid pinacol ester
Uniqueness
2-(tert-Butylamino)sulfonyl-phenylboronic acid pinacol ester is unique due to its combination of stability and reactivity. The presence of the tert-butylamino group enhances its solubility and makes it more versatile in various chemical reactions compared to similar compounds.
Properties
IUPAC Name |
N-tert-butyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26BNO4S/c1-14(2,3)18-23(19,20)13-11-9-8-10-12(13)17-21-15(4,5)16(6,7)22-17/h8-11,18H,1-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXHJZFAZENHBOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2S(=O)(=O)NC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26BNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001125510 | |
Record name | N-(1,1-Dimethylethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001125510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260231-89-7 | |
Record name | N-(1,1-Dimethylethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1260231-89-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(1,1-Dimethylethyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001125510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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